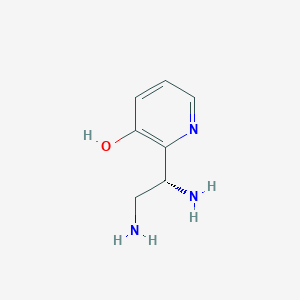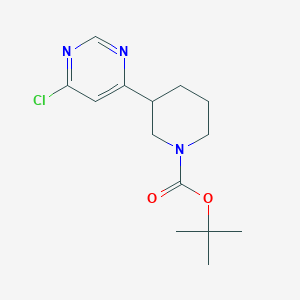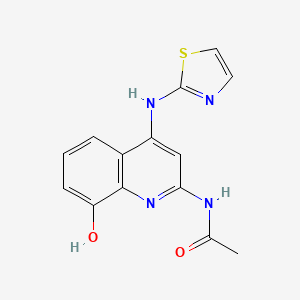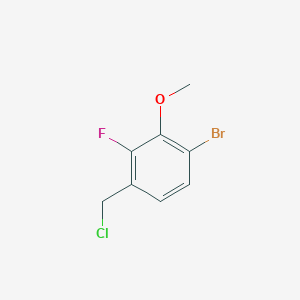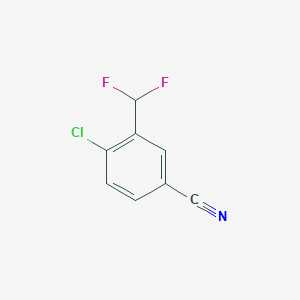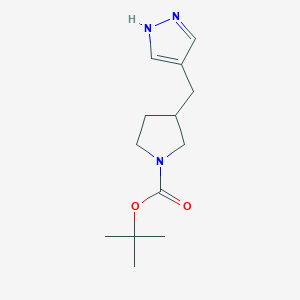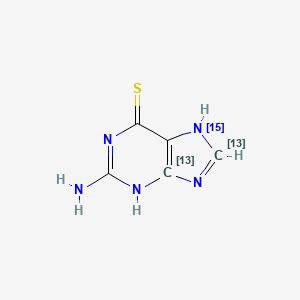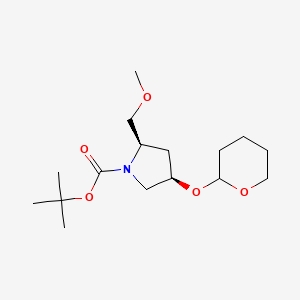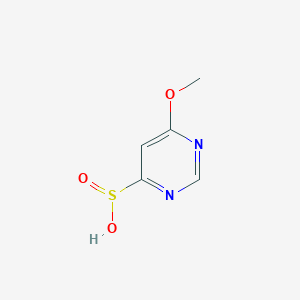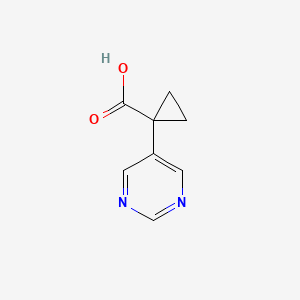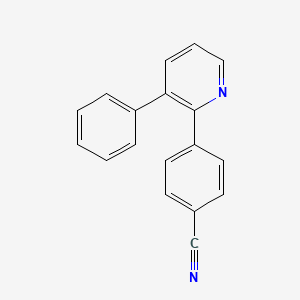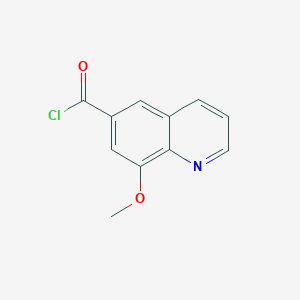![molecular formula C9H8ClNOS B12952145 2-(Aminomethyl)-6-chlorobenzo[b]thiophen-3-ol](/img/structure/B12952145.png)
2-(Aminomethyl)-6-chlorobenzo[b]thiophen-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Aminomethyl)-6-chlorobenzo[b]thiophen-3-ol is a heterocyclic compound that contains a thiophene ring fused with a benzene ring, along with an aminomethyl group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-6-chlorobenzo[b]thiophen-3-ol can be achieved through various synthetic routes. One common method involves the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .
Industrial Production Methods
Industrial production of thiophene derivatives often involves the use of catalytic processes to enhance yield and selectivity. The use of homogeneous or heterogeneous catalysts can significantly improve the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(Aminomethyl)-6-chlorobenzo[b]thiophen-3-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can lead to the formation of a ketone, while substitution of the chlorine atom can result in various substituted derivatives .
Scientific Research Applications
2-(Aminomethyl)-6-chlorobenzo[b]thiophen-3-ol has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(Aminomethyl)-6-chlorobenzo[b]thiophen-3-ol involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiophene derivatives such as 2-aminothiophene, 2-butylthiophene, and 2-octylthiophene .
Uniqueness
What sets 2-(Aminomethyl)-6-chlorobenzo[b]thiophen-3-ol apart from other similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C9H8ClNOS |
|---|---|
Molecular Weight |
213.68 g/mol |
IUPAC Name |
2-(aminomethyl)-6-chloro-1-benzothiophen-3-ol |
InChI |
InChI=1S/C9H8ClNOS/c10-5-1-2-6-7(3-5)13-8(4-11)9(6)12/h1-3,12H,4,11H2 |
InChI Key |
AVKDYUAPYPKHJW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)SC(=C2O)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(1-(tert-Butoxycarbonyl)-1-azaspiro[4.5]decan-8-yl)acetic acid](/img/structure/B12952064.png)
